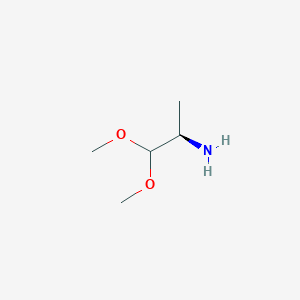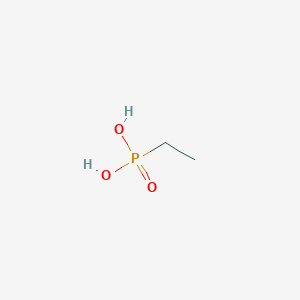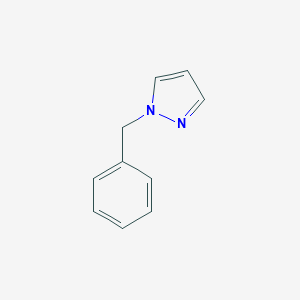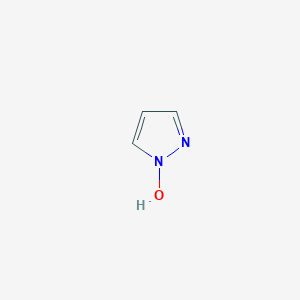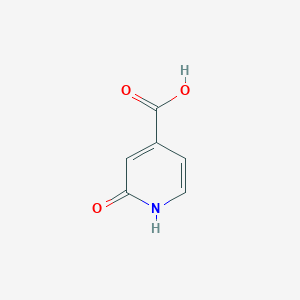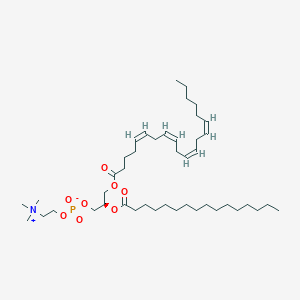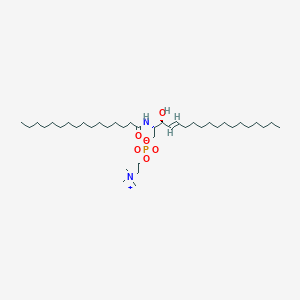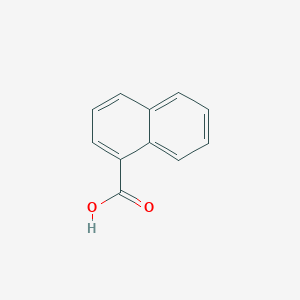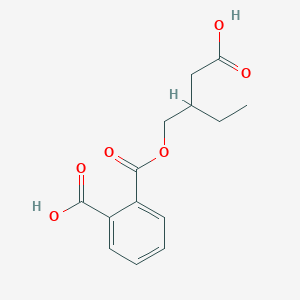
Mono(2-(carboxymethyl)butyl) 1,2-benzenedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(2-(carboxymethyl)butyl) 1,2-benzenedicarboxylate, commonly known as MCBD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MCBD is a carboxylate derivative of benzene, and its chemical formula is C16H18O8.
Wirkmechanismus
The mechanism of action of MCBD is not well understood. However, it is believed that MCBD can form complexes with metal ions, which can inhibit the corrosion of metals and alloys. MCBD-based polymers can also form hydrogels, which can be used as drug delivery systems.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of MCBD. However, studies have shown that MCBD-based polymers are biocompatible and can support cell growth. MCBD-based materials have also been shown to have good flame retardancy properties.
Vorteile Und Einschränkungen Für Laborexperimente
MCBD has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis. However, MCBD is hygroscopic, which can make it difficult to handle in some experiments. MCBD is also sensitive to light and heat, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the research on MCBD. One potential area of research is the development of MCBD-based materials for flame retardancy applications. Another area of research is the use of MCBD-based polymers in tissue engineering and regenerative medicine. The potential use of MCBD-based materials as corrosion inhibitors for metals and alloys is also an area of future research. Additionally, the synthesis of new MCBD derivatives with improved properties is an area of interest for future research.
Synthesemethoden
MCBD can be synthesized using various methods, including the esterification of 1,2-benzenedicarboxylic acid with 2-(carboxymethyl)butanol in the presence of a catalyst. Another method involves the reaction of 1,2-benzenedicarboxylic acid with 2-(chloromethyl)butanol in the presence of a base, followed by hydrolysis of the resulting intermediate. The purity of the synthesized MCBD can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
MCBD has been studied for its potential applications in various fields, including drug delivery, polymer synthesis, and material science. MCBD can be used as a building block for the synthesis of biodegradable polymers, which can be used in drug delivery systems. MCBD-based polymers have also been used in tissue engineering and regenerative medicine. MCBD has been studied as a potential corrosion inhibitor for metals and alloys. MCBD-based materials have also been used as flame retardants in various applications.
Eigenschaften
CAS-Nummer |
40322-01-8 |
|---|---|
Produktname |
Mono(2-(carboxymethyl)butyl) 1,2-benzenedicarboxylate |
Molekularformel |
C14H16O6 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
2-[2-(carboxymethyl)butoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C14H16O6/c1-2-9(7-12(15)16)8-20-14(19)11-6-4-3-5-10(11)13(17)18/h3-6,9H,2,7-8H2,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
CGLIZDSPLMVDBN-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Kanonische SMILES |
CCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Synonyme |
MECPrP; Mono(3-carboxy-2-ethylpropyl) Phthalate; 1,2-Benzenedicarboxylic Acid Mono[2-(carboxymethyl)butyl] Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



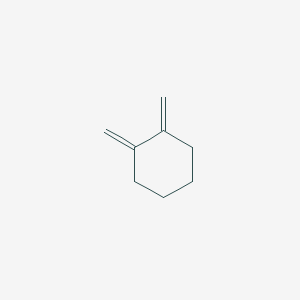
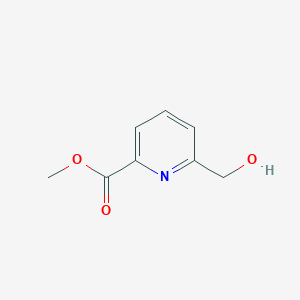
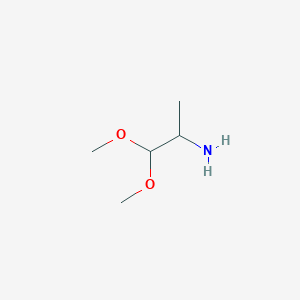
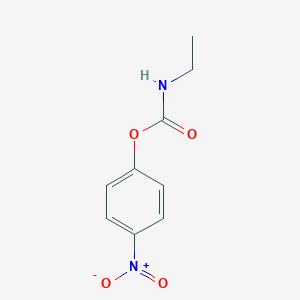
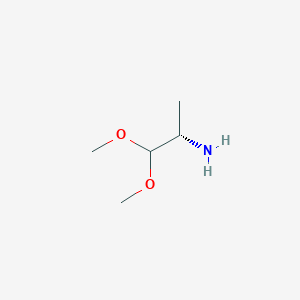
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)
